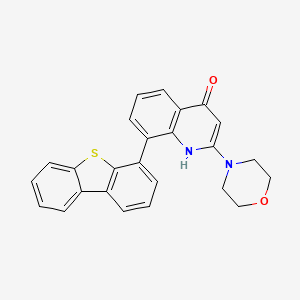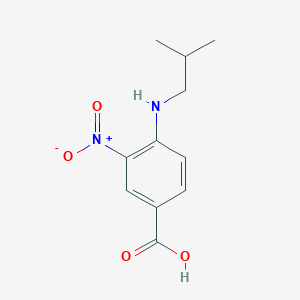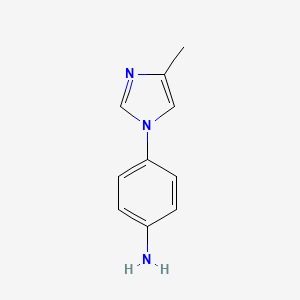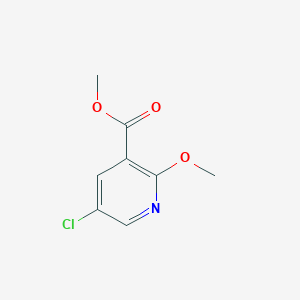
Methyl 5-chloro-2-methoxynicotinate
Descripción general
Descripción
“Methyl 5-chloro-2-methoxynicotinate” is a chemical compound that belongs to the class of chlorinated aromatic esters. It has a linear formula of C8H8ClNO3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-2-methoxynicotinate” can be represented by the SMILES string O=C(OC)C1=C(OC)N=CC(Cl)=C1 . This indicates that the compound contains a chlorinated aromatic ring with a methoxy group and a methyl ester group attached.
Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-methoxynicotinate” is a solid compound . Its molecular weight is 201.61 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the available sources.
Aplicaciones Científicas De Investigación
Chemical Education
Lastly, this compound is used in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to learn about esterification, nucleophilic substitution, and the properties of aromatic compounds.
Each application highlights the versatility of Methyl 5-chloro-2-methoxynicotinate in scientific research, showcasing its importance across different fields of study .
Safety And Hazards
While specific safety and hazard information for “Methyl 5-chloro-2-methoxynicotinate” was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGQMIBDLPEOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534571 | |
| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxynicotinate | |
CAS RN |
82060-51-3 | |
| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


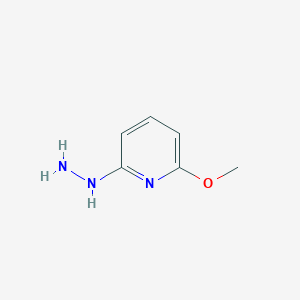
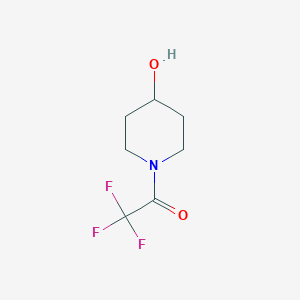
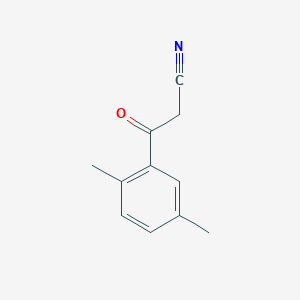
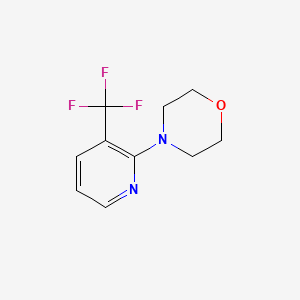




![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
